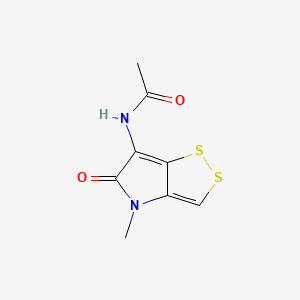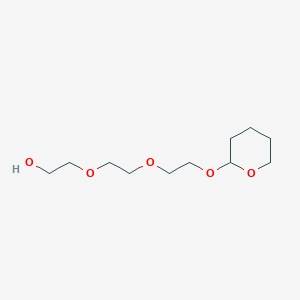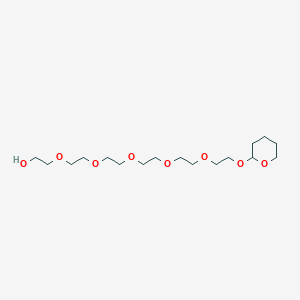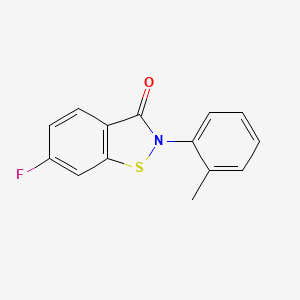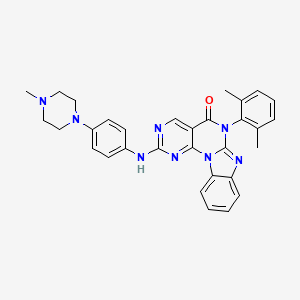
Lck Inhibitor
Übersicht
Beschreibung
Lck Inhibitor is a potent, orally active inhibitor of Lck (lymphocyte specific kinase) with IC50s of 7, 2.1, 4.2 and 200 nM for Lck, Lyn, Src and Syk kinases, respectively . It shows >1000-fold selectivity for Lck over MAPK, CDK and RSK family representatives . The lymphocyte-specific protein tyrosine kinase (LCK) is a critical target in leukemia treatment .
Chemical Reactions Analysis
Lck Inhibitor inhibits T cell proliferation and in vivo models of arthritis . The inhibition of Lck using A-770041 or dasatinib blocked invasion of highly aggressive SAS cells .Physical And Chemical Properties Analysis
The physical and chemical properties of Lck Inhibitor are as follows: It has a molecular weight of 478.54 . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .Wissenschaftliche Forschungsanwendungen
Light-Controlled Release and Report Inhibition
Lck inhibitors can be used in all-photonic kinase inhibitors, where the release of the active kinase inhibitor can be controlled externally with light . Fluorescence is employed to report both the release and binding of the active kinase inhibitor . This introduces an unprecedented all-photonic method for users to both control and monitor real-time inhibitory activity .
Cellular Function Study
Light-responsive molecular tools targeting kinases afford one the opportunity to study the underlying cellular function of selected kinases . In efforts to externally control lymphocyte-specific protein tyrosine kinase (LCK) activity, the development of release-and-report LCK inhibitors is described .
Cellular Localization
The use of coumarin-derived caging groups resulted in rapid cellular uptake and non-specific intracellular localisation, while a BODIPY-derived caging group predominately localised in the cellular membrane . This shows that Lck inhibitors can be used to study cellular localization.
Enhancing Glucocorticoid Sensitivity
Lck protects cells from glucocorticoid-induced apoptosis and its inhibition enhances sensitivity to dexamethasone . Small-molecule inhibitors of Lck, such as dasatinib, may function to reverse glucocorticoid resistance in some lymphoid malignancies .
Therapeutic Immunosuppression
Inhibition of Lck with small molecules has significant potential for therapeutic immunosuppression and treatment of diseases such as rheumatoid arthritis and asthma .
Treatment of Various Diseases
Changes in Lck expression and activity lead to various diseases, such as cancer, asthma, diabetes, rheumatoid arthritis, atherosclerosis, and neuronal diseases . Therefore, Lck has become a new target for different diseases .
Wirkmechanismus
Target of Action
Lck inhibitors primarily target the Lymphocyte-specific protein tyrosine kinase (Lck) . Lck is a non-receptor Src family kinase that plays a crucial role in various cellular processes such as cell cycle control, cell adhesion, motility, proliferation, and differentiation . It is essential for the development, activity, and proliferation of T cells . Aberrant functioning of Lck may contribute to the pathological progression and development of human diseases, such as autoimmune disorders and cancers .
Mode of Action
Lck inhibitors, such as dasatinib and ponatinib, interact with Lck by inhibiting its kinase activity . They act by binding to the ATP-binding pocket of Lck, thereby preventing the phosphorylation of tyrosine residues of certain proteins involved in the intracellular signaling pathways of lymphocytes . This inhibition results in the suppression of T cell activation and proliferation .
Biochemical Pathways
Lck is involved in the phosphorylation process of several intracellular signaling molecules such as IL-2-inducible T-cell kinase (ITK), protein kinase C, Phosphoinositide 3-kinase (PI3K), and Zeta-chain-associated protein kinase 70 (ZAP-70) . Therefore, Lck inhibitors affect these pathways and their downstream effects. For instance, Lck inhibitors have been found to downregulate the Lck-NF-κB signaling pathway , which controls the expression of several genes related to cell survival, apoptosis, and inflammation .
Pharmacokinetics
The pharmacokinetics of Lck inhibitors like dasatinib and ponatinib have been studied in preclinical models . Given orally in mice, ponatinib was associated with slower clearance, a longer Tmax, and higher AUC0-24h, although maximum pLCK inhibition was comparable between the two drugs . Dasatinib at 140 mg and ponatinib at 45 mg once daily are both sufficient to achieve >50% pLCK inhibition for 13.0 and 13.9 h/day, respectively .
Result of Action
The primary result of Lck inhibitor action is the inhibition of T cell proliferation and the induction of apoptosis in certain cancer cells . For instance, Lck inhibitors have shown therapeutic effects in T-cell acute lymphoblastic leukemia (T-ALL) by acting as cytotoxic agents . They have also demonstrated potential for therapeutic immunosuppression and treatment of diseases such as rheumatoid arthritis and asthma .
Action Environment
The action of Lck inhibitors can be influenced by environmental factors. For example, light-responsive molecular tools targeting kinases like Lck have been developed, allowing users to control and monitor real-time inhibitory activity . This introduces an unprecedented all-photonic method for controlling the release of the active kinase inhibitor externally with light . This concept of release-and-report inhibitors has the potential to be extended to other biorelevant targets where both spatiotemporal control in a cellular setting and a reporting mechanism would be beneficial .
Safety and Hazards
Zukünftige Richtungen
The exceptional predictive accuracy of the Lck-SafeScreen-Model in identifying Lck inhibitors not only emphasizes its effectiveness in projecting Lck-related safety panel predictions but also in discovering new Lck inhibitors . A770041, a selective inhibitor of Lck, prevented activation and proliferation of T cells, as well as allograft rejection in transplanted hearts, suggesting that inhibition of Lck may be considered as an efficient approach in treating inflammatory diseases, including RA, SLE, multiple sclerosis, and type 1 diabetes, and preventing organ rejection .
Eigenschaften
IUPAC Name |
9-(2,6-dimethylphenyl)-4-[4-(4-methylpiperazin-1-yl)anilino]-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N8O/c1-20-7-6-8-21(2)27(20)39-29(40)24-19-32-30(35-28(24)38-26-10-5-4-9-25(26)34-31(38)39)33-22-11-13-23(14-12-22)37-17-15-36(3)16-18-37/h4-14,19H,15-18H2,1-3H3,(H,32,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJJWVDKNXABFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lck Inhibitor | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
![2-chloro-N-{3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1682870.png)
![4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B1682871.png)
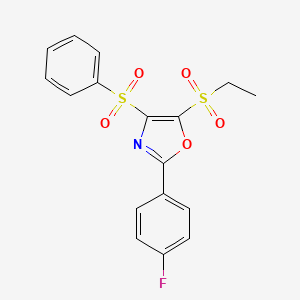

![(1S,4R,5S,6R,7R,8R)-6-Acetyloxy-7-amino-4-carbamoyl-4-hydroxy-8-phosphonooxy-9-oxa-3-thiabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1682879.png)
